2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Overview
Description
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is an organic compound characterized by its unique imidazo[4,5-C]pyridine core structure. This compound is known for its stability and versatility in various chemical reactions. It appears as a colorless crystalline solid or white crystalline powder and is soluble in many organic solvents such as ethanol, dichloromethane, and ether, but has poor solubility in water .
Preparation Methods
The synthesis of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through several methods. One common synthetic route involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways, making it a candidate for drug development . Additionally, it is used in the industry for the production of various bioactive molecules .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, compounds with an imidazopyridine core have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . This inhibition can potentially stop the progression of cancer by interfering with the signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be compared with other similar compounds such as 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride . While both compounds share a similar core structure, this compound is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSKVIRKDRGEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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